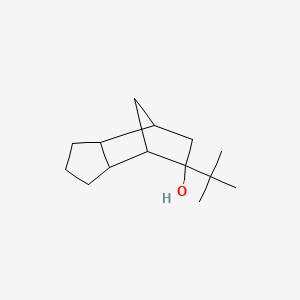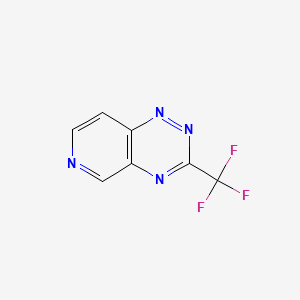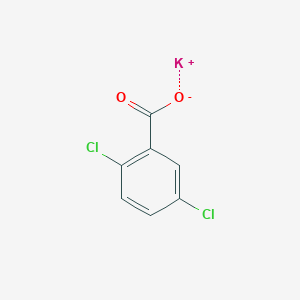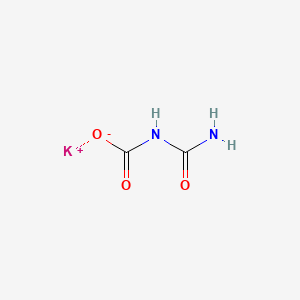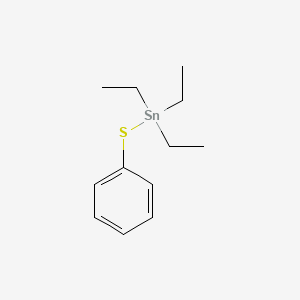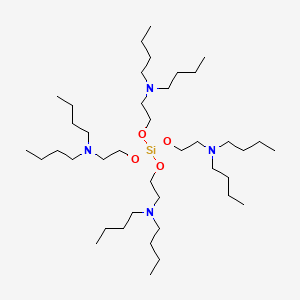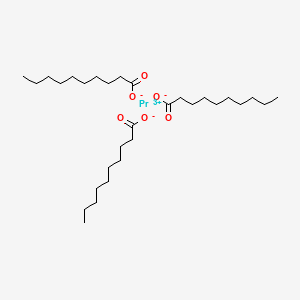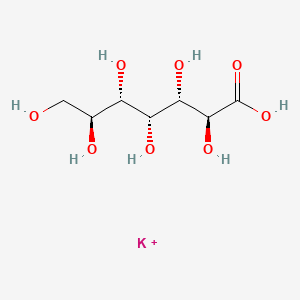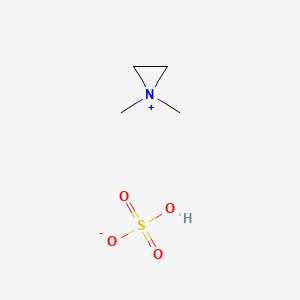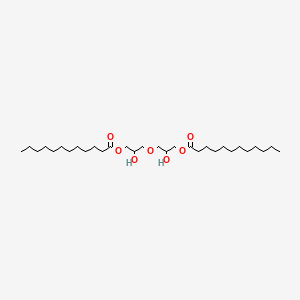
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate is a chemical compound with the molecular formula C30H58O7 and a molecular weight of 530.77732. . This compound is characterized by its ester functional groups and is commonly used in various industrial applications.
Vorbereitungsmethoden
The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate typically involves the esterification of dodecanoic acid with oxybis(2-hydroxypropane-3,1-diyl). The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate can be compared with similar compounds such as:
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: This compound has a longer carbon chain, resulting in different physical and chemical properties.
Bis(2-hydroxypropyl) dodecanoate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
93776-79-5 |
|---|---|
Molekularformel |
C30H58O7 |
Molekulargewicht |
530.8 g/mol |
IUPAC-Name |
[3-(3-dodecanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C30H58O7/c1-3-5-7-9-11-13-15-17-19-21-29(33)36-25-27(31)23-35-24-28(32)26-37-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3 |
InChI-Schlüssel |
IDAYRRHZKNGGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



